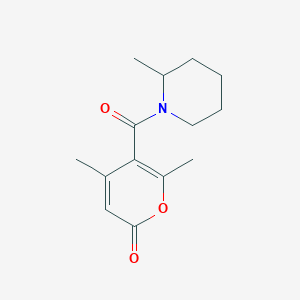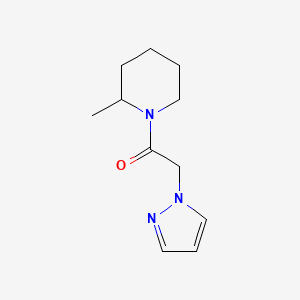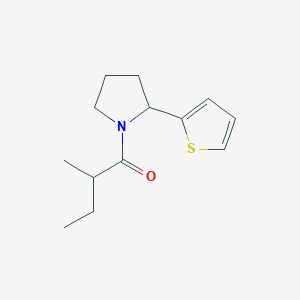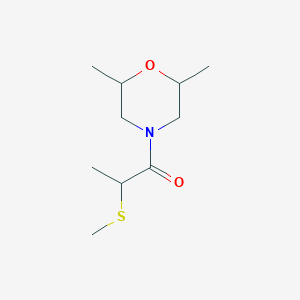![molecular formula C13H12BrNO2 B7510937 N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7510937.png)
N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide, commonly known as BMF, is a synthetic compound that belongs to the class of furan carboxamides. It has gained significant attention in recent years due to its potential applications in scientific research. BMF is a potent inhibitor of protein-protein interactions and has been shown to have promising effects in the fields of cancer research, immunology, and neurology.
Wirkmechanismus
BMF exerts its effects by binding to the SH2 domain of STAT3, thereby preventing its interaction with other proteins. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and differentiation. BMF also inhibits the function of T cells and dendritic cells by interfering with the production of cytokines and chemokines. Furthermore, BMF reduces oxidative stress and inflammation in the brain by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
BMF has been shown to have various biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells, reduces inflammation and oxidative stress in the brain, and modulates the immune response. BMF has also been found to enhance the efficacy of chemotherapy drugs and radiation therapy in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
BMF has several advantages as a research tool, including its potent inhibitory effects, specificity for STAT3, and low toxicity. However, there are also some limitations associated with its use in lab experiments. BMF has a short half-life, which may limit its effectiveness in vivo. Additionally, the synthesis of BMF is complex and time-consuming, which may make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the research on BMF. One potential area of interest is the development of more potent and selective inhibitors of protein-protein interactions. Another direction is the investigation of the effects of BMF on other signaling pathways and cellular processes. Additionally, the use of BMF in combination with other drugs or therapies may enhance its efficacy in cancer treatment. Finally, the development of new synthetic methods for BMF may improve its availability and accessibility for research purposes.
In conclusion, N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide is a promising compound with potential applications in scientific research. Its inhibitory effects on protein-protein interactions, modulation of the immune response, and neuroprotective effects make it a valuable tool in the fields of cancer research, immunology, and neurology. However, further research is needed to fully understand the mechanisms of action and potential applications of BMF.
Synthesemethoden
BMF can be synthesized through a multi-step process involving the reaction of 2-bromobenzylamine with furan-2-carboxylic acid, followed by N-methylation of the resulting amide. The final product is obtained through purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
BMF has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the interaction between the transcription factor STAT3 and its binding partner, leading to the suppression of various oncogenic pathways. BMF has also been found to modulate the immune response by inhibiting the function of T cells and dendritic cells, which play a crucial role in the immune system. Additionally, BMF has been shown to have neuroprotective effects by reducing the levels of oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-15(13(16)12-7-4-8-17-12)9-10-5-2-3-6-11(10)14/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVQTJYTWZKNJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1Br)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(4-methylphenyl)urea](/img/structure/B7510909.png)
![(2-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510921.png)


